2,3,6,7-Tetramethoxyanthracene-9,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKICGWWAOUTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574109 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5629-55-0 | |

| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,6,7-Tetramethoxyanthracene-9,10-dione IUPAC name

An In-Depth Technical Guide to 2,3,6,7-Tetramethoxyanthracene-9,10-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted anthraquinone derivative. Anthraquinones are a well-established class of compounds with significant applications ranging from dyes to pharmaceuticals. This document, intended for researchers, scientists, and professionals in drug development, details the molecule's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the potential biological relevance and applications of this specific scaffold, drawing upon the extensive research conducted on analogous anthraquinone structures.

Introduction: The Anthraquinone Scaffold

The anthracene-9,10-dione, or anthraquinone, core is a privileged structure in medicinal chemistry and materials science. It consists of a tricyclic aromatic system with two ketone groups at the C9 and C10 positions. This planar scaffold is a key component in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the anthraquinone core at its peripheral positions (1-4 and 5-8) allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties, thereby modulating its biological activity and potential therapeutic applications.

This compound is a symmetrically substituted derivative. The presence of four electron-donating methoxy groups is expected to significantly influence the molecule's redox potential and its capacity for intermolecular interactions, making it a compound of considerable interest for further investigation.

Chemical Identity and Properties

Correctly identifying a compound is the foundational step for all subsequent research. The nomenclature and core properties of the title compound are well-established.

IUPAC Name: this compound.[3][4]

Synonyms: 2,3,6,7-Tetramethoxyanthraquinone, 2,3,6,7-Tetramethoxy-9,10-anthraquinone.[4]

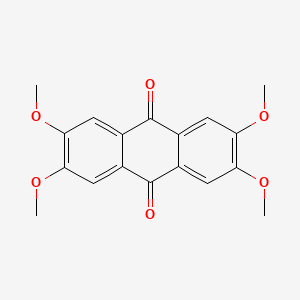

Chemical Structure

The molecular structure consists of a central anthraquinone core with four methoxy groups located at the 2, 3, 6, and 7 positions.

Caption: Molecular Structure of the title compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 5629-55-0 | [3][4] |

| Molecular Formula | C₁₈H₁₆O₆ | [4] |

| Molecular Weight | 328.3 g/mol | [4] |

| InChI Key | WAKICGWWAOUTLO-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | COC1=CC2=C(C=C1OC)C(=O)C1=CC(OC)=C(OC)C=C1C2=O | [3] |

| Purity | ≥95% (Commercially available) | [3] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted anthraquinones exist, a common and reliable strategy involves the construction of a substituted anthracene core followed by selective oxidation. The following protocol outlines a plausible and efficient synthesis pathway.

Synthetic Workflow Overview

The synthesis can be logically divided into two primary stages: first, the formation of the tetramethoxy-substituted anthracene core, and second, the selective oxidation of this core to the desired 9,10-dione.

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocol

This protocol is based on established methodologies for Friedel-Crafts reactions and subsequent anthracene oxidations.[5]

Stage 1: Synthesis of 2,3,6,7-Tetramethoxyanthracene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 2.2 equivalents).

-

Solvent and Reactant Addition: Add dry dichloromethane (CH₂Cl₂) as the solvent. Cool the flask to 0°C in an ice bath. Slowly add 1,2-dimethoxybenzene (veratrole, 2.0 equivalents) to the stirred suspension.

-

Causality: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and water would quench the catalyst. Dichloromethane serves as both a solvent and a reactant, providing the one-carbon bridge between the two veratrole units. The reaction is performed at 0°C to control the initial exothermic reaction.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the catalyst.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2,3,6,7-tetramethoxyanthracene, can be purified by column chromatography on silica gel.

Stage 2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 2,3,6,7-tetramethoxyanthracene from Stage 1 in glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: While stirring, slowly add a solution of chromium trioxide (CrO₃) in aqueous acetic acid.

-

Causality: The 9 and 10 positions of the anthracene core are highly susceptible to oxidation due to their high electron density and the formation of a stable conjugated dione system. CrO₃ is a potent oxidizing agent suitable for this transformation. Acetic acid is a common solvent for such oxidations as it is resistant to oxidation itself and solubilizes the reactants.

-

-

Reaction and Isolation: Heat the mixture gently (e.g., 60-80°C) for 2-4 hours. After cooling, pour the mixture into water. The solid product will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove chromium salts and acetic acid, and then dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies the proton NMR spectrum. One would expect to see a singlet for the four equivalent aromatic protons (at H-1, H-4, H-5, H-8) and a singlet for the twelve equivalent methoxy protons (-OCH₃).

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons (C=O, typically δ > 180 ppm), the methoxy-substituted aromatic carbons, the unsubstituted aromatic carbons, and the methoxy carbons (-OCH₃, typically δ ≈ 55-60 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching. Bands corresponding to C-O stretching of the methoxy groups and C=C stretching of the aromatic rings will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₈H₁₆O₆) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.[4]

Potential Applications and Biological Relevance

While specific biological data for this compound is limited in readily available literature, the broader class of anthraquinones is extensively studied, providing a strong basis for predicting its potential utility.

Anticancer Activity

Many anthraquinone derivatives exert their cytotoxic effects by intercalating into DNA, disrupting DNA replication and transcription, and inhibiting topoisomerase II.[2] The planar structure of the title compound is ideal for such intercalation. The methoxy substituents may influence DNA binding affinity and cellular uptake.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C18H16O6 | CID 15557501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102617587A - Synthesis method for 2,3,6,7-triptycene tetracarboxylic dianhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethoxyanthracene-9,10-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3,6,7-tetramethoxyanthracene-9,10-dione, a key substituted anthraquinone. Anthracene derivatives are foundational in materials science, finding applications in fluorescent probes and electroluminescent systems.[1] The strategic placement of methoxy groups on the anthraquinone core significantly influences its electronic properties, making it a valuable precursor for advanced materials and a target for synthetic exploration. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed examination of synthetic strategies, reaction mechanisms, and practical experimental protocols. We will delve into established methodologies, such as the Friedel-Crafts acylation and oxidative dimerization, providing the causal insights behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Strategic Overview

This compound, also known as 2,3,6,7-tetramethoxyanthraquinone, is a symmetrically substituted polycyclic aromatic compound.[2] Its core structure, the anthracene-9,10-dione skeleton, is a common motif in many dyes, pigments, and pharmacologically active molecules. The four methoxy substituents are electron-donating groups, which modulate the redox properties and solubility of the quinone system, making it an interesting building block for functional materials.

The synthesis of such a symmetrically substituted molecule presents a unique set of challenges and opportunities. The primary goal is to construct the tricyclic anthraquinone core with precise control over the regiochemistry of the methoxy groups. The most logical and convergent strategies involve the coupling of appropriately substituted benzene derivatives. This guide will focus on two primary and field-proven synthetic approaches.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the most viable synthetic disconnections. The symmetry of this compound suggests that it can be conceptually cleaved into two identical C8 or C9 fragments, pointing towards a dimerization strategy or a convergent synthesis from a C8 precursor.

Figure 1: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of anthraquinones.[3][4] This strategy involves two key steps: an intermolecular acylation to form a substituted benzoylbenzoic acid, followed by an intramolecular cyclization to close the central ring.

Mechanistic Rationale

The synthesis commences with veratrole (1,2-dimethoxybenzene), a readily available and electron-rich aromatic compound.[5] Its high electron density makes it highly susceptible to electrophilic substitution.[5] The choice of the acylating agent is critical. One common approach involves the reaction of two molecules of veratrole with a phthalic anhydride derivative in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3]

The reaction proceeds through the formation of an acylium ion intermediate from the acylating agent and AlCl₃. Veratrole then acts as a nucleophile, attacking the electrophilic acylium ion. A subsequent intramolecular Friedel-Crafts acylation, driven by a strong acid like concentrated sulfuric acid, forms the tricyclic anthraquinone core.

Detailed Experimental Protocol

Step 1: Synthesis of the Benzoylbenzoic Acid Intermediate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum trichloride (2.2 equivalents).

-

Solvent and Reagent Addition: Add dry dichloromethane as the solvent, and cool the suspension to 0°C in an ice bath.[3]

-

Acylating Agent: Slowly add an appropriate acylating agent, such as 3,4-dimethoxybenzoyl chloride (1 equivalent), to the stirred suspension.

-

Nucleophile Addition: Add veratrole (1.1 equivalents) dropwise to the reaction mixture. The electron-rich nature of veratrole facilitates the reaction.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a substituted benzoylbenzoic acid, is often purified by recrystallization.

Step 2: Intramolecular Cyclization to form the Anthraquinone Core

-

Reaction Setup: Place the purified benzoylbenzoic acid intermediate into a round-bottom flask.

-

Cyclization: Add concentrated sulfuric acid (or a mixture of sulfuric acid and oleum) and heat the mixture to 100-120°C for 2-4 hours.[3] This harsh condition is necessary to drive the intramolecular acylation of the second aromatic ring.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent such as acetic acid or a mixture of ethanol and dimethylformamide (DMF).

Alternative Pathway: Oxidative Dimerization of Veratrole Derivatives

An alternative and more convergent approach involves the oxidative dimerization of veratrole or its derivatives.[6] This method can be highly efficient as it constructs the core of the molecule from two identical, readily available precursors in a single conceptual step.

Mechanistic Considerations

This pathway typically utilizes a transition metal catalyst, such as palladium, to facilitate the C-H activation and subsequent coupling of two veratrole molecules.[6] The reaction is believed to proceed through a radical-mediated coupling mechanism.[7] The initial dimerization would form a substituted biphenyl, which could then undergo further reactions to form the central quinone ring. While elegant, this method requires careful control of reaction conditions to avoid over-oxidation or the formation of undesired side products.[8]

Figure 2: Conceptual workflow for the oxidative dimerization approach.

General Experimental Protocol

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine veratrole (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and an oxidant (e.g., Ag₂CO₃ or benzoquinone).

-

Solvent: Add a high-boiling point solvent such as toluene or xylene.

-

Reaction: Heat the mixture to reflux for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and other insoluble materials. The filtrate is concentrated, and the resulting residue is purified by column chromatography on silica gel to isolate the desired coupled product. Further functionalization and cyclization steps would be required to complete the synthesis of the target anthraquinone.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | [2] |

| Molecular Weight | 328.32 g/mol | [2] |

| CAS Number | 5629-55-0 | [2][9] |

| Appearance | Yellow solid | Typical for anthraquinones |

| ¹H NMR | Signals corresponding to aromatic protons and methoxy protons. | [2] |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and methoxy carbons. | [2] |

| IR Spectroscopy | Characteristic C=O stretching frequency for the quinone carbonyls. | [2] |

Safety and Handling

-

Aluminum trichloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to water, never the other way around.

-

Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Veratrole: Harmful if swallowed. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of this compound is most reliably achieved through a classical Friedel-Crafts acylation strategy starting from veratrole. This method, while requiring harsh conditions for the final cyclization step, is well-established and provides a clear, reproducible pathway to the target molecule. Alternative strategies, such as oxidative dimerization, offer more elegant and convergent solutions but may require more extensive optimization of reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and tolerance for multi-step procedures versus the development of novel catalytic systems. The continued exploration of new synthetic methodologies for substituted anthraquinones remains a valuable endeavor for the advancement of materials science and medicinal chemistry.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2,3,6,7-tetrabromoanthracene . Beilstein Journal of Organic Chemistry. [Link]

-

1,2-Dimethoxybenzene . Wikipedia. [Link]

-

Synthesis of anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups . Royal Society Open Science. [Link]

- Process of making anthraquinones.

-

Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations . Chemical Communications. [Link]

-

Synthesis of dimeric aryls and heteroaryls through dimerization . Linköping University Electronic Press. [Link]

-

Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond . MDPI. [Link]

-

Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation . PubMed. [Link]

Sources

- 1. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]

- 2. This compound | C18H16O6 | CID 15557501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. US1895788A - Process of making anthraquinones - Google Patents [patents.google.com]

- 5. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 6. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electrochemical properties of substituted anthraquinones, delving into the core principles that govern their redox behavior and the profound influence of chemical modifications. As a senior application scientist, this document is structured to offer not just a recitation of facts, but a causal understanding of experimental design and data interpretation, grounded in established scientific literature.

Introduction: The Enduring Relevance of the Anthraquinone Core

Anthraquinones, with their characteristic 9,10-dioxoanthracene framework, are a class of organic compounds that have captivated chemists and biologists for over a century. Their rich redox chemistry, stemming from the reversible two-electron, two-proton reduction of the quinone moiety, underpins their diverse applications, from vibrant dyes to potent anticancer agents and high-performance energy storage materials.[1][2][3] The ability to tune their electrochemical properties through targeted substitution makes them a versatile platform for molecular engineering. This guide will unpack the intricate relationship between the structure of substituted anthraquinones and their electrochemical behavior, providing a foundational understanding for researchers seeking to harness their potential.

Fundamental Electrochemistry of the Anthraquinone Moiety

The electrochemical signature of anthraquinone is defined by the redox activity of its two carbonyl groups. This process can proceed through different mechanisms depending on the chemical environment, primarily the availability of protons.

Redox Mechanisms: A Tale of Two Environments

In aprotic media , the reduction of anthraquinone typically occurs in two distinct, single-electron steps, leading to the formation of a radical anion (semiquinone) and then a dianion.[4] The stability of these intermediates is highly dependent on the solvent and the supporting electrolyte.

In protic media , such as aqueous solutions, the reduction is often a concerted two-electron, two-proton process, directly yielding the hydroquinone.[1][4] This proton-coupled electron transfer (PCET) is a fundamental mechanism in many biological systems where anthraquinone derivatives play a role. The pH of the solution is a critical determinant of the redox potential and the overall reaction pathway.[1]

Below is a diagram illustrating the generalized redox pathways of anthraquinone in both aprotic and protic environments.

Caption: Generalized redox pathways of anthraquinone in aprotic and protic media.

The Decisive Role of Substituents in Modulating Electrochemical Properties

The true versatility of anthraquinones lies in the ability to modify their redox potentials and reaction kinetics by introducing various functional groups onto the aromatic rings.[5][6] This targeted substitution allows for the fine-tuning of their electronic properties for specific applications.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The nature of the substituent profoundly impacts the electron density of the anthraquinone core, thereby influencing the ease of reduction.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and hydroxyl (-OH) groups increase the electron density of the aromatic system through a positive mesomeric effect.[5] This makes the reduction of the quinone moiety more difficult, resulting in a cathodic (more negative) shift of the redox potential.[5] The increase in electron density can also facilitate oxidation reactions at the substituent itself.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like sulfonic acid (-SO₃H) and nitro (-NO₂) withdraw electron density from the anthraquinone core. This facilitates reduction, leading to an anodic (more positive) shift in the redox potential.

The position of the substituent also plays a crucial role. For instance, substitution at the α-position (1, 4, 5, or 8) generally has a more pronounced effect on the redox potential than substitution at the β-position (2, 3, 6, or 7) due to closer proximity to the redox-active carbonyl groups.[7]

Summary of Substituent Effects on Redox Potential

The following table summarizes the general trends observed for the first reduction potential (E₁/₂) of substituted anthraquinones in non-aqueous media. It is important to note that the exact values can vary depending on the solvent, supporting electrolyte, and specific experimental conditions.

| Substituent Group | Position | General Effect on E₁/₂ | Example Compound | E₁/₂ (V vs. Fc/Fc⁺) |

| Unsubstituted | - | Reference | Anthraquinone | -1.32 to -1.43[7] |

| Amino (-NH₂) | 1 | Cathodic Shift | 1-Aminoanthraquinone | Varies with solvent[1] |

| Amino (-NH₂) | 2 | Cathodic Shift | 2-Aminoanthraquinone | Varies with solvent[5] |

| Hydroxy (-OH) | 1 | Cathodic Shift | 1-Hydroxyanthraquinone | Varies with solvent[5] |

| Diphenylamine | 1 | Cathodic Shift | 1-(Diphenylamino)anthraquinone | -1.33[7] |

| Diphenylamine | 2 | Cathodic Shift | 2-(Diphenylamino)anthraquinone | -1.43[7] |

| Carbazole | 1 | Cathodic Shift | 1-(Carbazol-9-yl)anthraquinone | -1.33[7] |

| Carbazole | 2 | Cathodic Shift | 2-(Carbazol-9-yl)anthraquinone | -1.43[7] |

| Phenoxazine | 1 | Cathodic Shift | 1-(10H-phenoxazin-10-yl)anthraquinone | -1.33[7] |

| Phenoxazine | 2 | Cathodic Shift | 2-(10H-phenoxazin-10-yl)anthraquinone | -1.43[7] |

Note: Redox potentials are often reported against different reference electrodes. The Ferrocene/Ferrocenium (Fc/Fc⁺) couple is a commonly used internal standard in non-aqueous electrochemistry.

Experimental Workflow: Probing the Electrochemical Behavior with Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of substituted anthraquinones.[1] It provides a rapid assessment of redox potentials, reversibility of electron transfer, and can offer insights into reaction mechanisms.

The Rationale Behind the Three-Electrode Setup

A three-electrode system is essential for accurate and reproducible electrochemical measurements. It decouples the current-passing and potential-measuring functions, ensuring that the potential of the working electrode is precisely controlled and measured against a stable reference.

Caption: A schematic of a standard three-electrode setup for cyclic voltammetry.

Step-by-Step Protocol for Cyclic Voltammetry of a Substituted Anthraquinone

This protocol provides a generalized procedure. Specific parameters such as solvent, supporting electrolyte, and scan rate may need to be optimized based on the specific anthraquinone derivative and the research question.

Materials:

-

Substituted anthraquinone of interest

-

High-purity solvent (e.g., acetonitrile, dimethylformamide for non-aqueous; ultrapure water for aqueous)[1]

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) for non-aqueous; a suitable buffer or salt like KCl for aqueous)

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

Counter electrode (e.g., platinum wire or mesh)

-

Electrochemical cell

-

Potentiostat

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the substituted anthraquinone in the chosen solvent at a known concentration (typically in the millimolar range).[1]

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent. The concentration of the supporting electrolyte should be significantly higher (e.g., 0.1 M) than the analyte to ensure sufficient conductivity and minimize IR drop.

-

Prepare the final analyte solution by adding a known volume of the stock solution to the electrolyte solution.[1]

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurry on a polishing pad.

-

Rinse the electrode thoroughly with the solvent to be used in the experiment.

-

Ensure the reference electrode is properly filled and free of air bubbles.

-

-

Cell Assembly and Deoxygenation:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Potential Window: Choose a range that encompasses the expected redox events of the anthraquinone derivative. A wide initial scan is often performed to identify the redox peaks.

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s). Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer.

-

Number of Cycles: Typically, 2-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.

-

Determine the peak currents (ipa and ipc). The ratio of peak currents (ipa/ipc) should be close to 1 for a reversible process.

-

Analyze the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

-

Applications: From the Clinic to the Grid

The tunable electrochemical properties of substituted anthraquinones make them valuable in a wide range of applications.

Drug Development: Anthracyclines and Beyond

Many potent anticancer drugs, such as doxorubicin and mitoxantrone, are anthraquinone derivatives.[2][8] Their mechanism of action is complex and often involves the generation of reactive oxygen species (ROS) through redox cycling, as well as intercalation into DNA and inhibition of topoisomerase II. The redox potential of these drugs is a critical parameter that influences their biological activity and toxicity. By modifying the substituents on the anthraquinone core, medicinal chemists can modulate the redox properties to enhance therapeutic efficacy and minimize side effects.

Energy Storage: The Rise of Aqueous Organic Redox Flow Batteries

Substituted anthraquinones are highly promising candidates for the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[3][9] These batteries offer a scalable and potentially low-cost solution for grid-scale energy storage. The key to their performance lies in the electrochemical properties of the redox-active molecules. Desirable characteristics for an anthraquinone-based negolyte include:

-

A low redox potential to maximize the cell voltage.

-

High solubility in the aqueous electrolyte to achieve high energy density.

-

Fast and reversible redox kinetics for efficient charging and discharging.

-

Long-term chemical stability to ensure a long battery lifetime.

Researchers are actively exploring a wide range of substituted anthraquinones to optimize these properties. For example, the introduction of sulfonic acid groups enhances water solubility, while other functional groups can be used to fine-tune the redox potential.[9] The development of novel synthetic routes is also crucial for producing these tailored molecules at scale.[10]

Conclusion and Future Outlook

Substituted anthraquinones represent a remarkable class of molecules whose electrochemical properties can be rationally designed and controlled. The deep understanding of structure-property relationships, facilitated by techniques like cyclic voltammetry and computational modeling, is paving the way for their application in addressing some of society's most pressing challenges, from developing more effective cancer therapies to enabling the widespread adoption of renewable energy. The continued exploration of novel substitution patterns and synthetic methodologies will undoubtedly unlock even greater potential from this versatile chemical scaffold.

References

-

Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Electrochemistry. Available at: [Link]

-

Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. National Institutes of Health. Available at: [Link]

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Royal Society of Chemistry. Available at: [Link]

-

A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. Harvard University DASH. Available at: [Link]

-

Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. Available at: [Link]

-

Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. ResearchGate. Available at: [Link]

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Royal Society of Chemistry. Available at: [Link]

-

Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology. Available at: [Link]

-

Journey of anthraquinones as anticancer agents – a systematic review of recent literature. National Institutes of Health. Available at: [Link]

-

Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry. Available at: [Link]

-

A Cyclic Voltammetric Study of the Aqueous Electrochemistry of Some Anthraquinone Derivatives on ~ Carbon Paste Electrode. ResearchGate. Available at: [Link]

-

Estrogenic Activity of Anthraquinone Derivatives: In Vitro and In Silico Studies. ACS Chemical Research in Toxicology. Available at: [Link]

-

UV-Visible Spectrooelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. ACS Journal of Chemical Education. Available at: [Link]

-

High-performance anthraquinone with potentially low cost for aqueous redox flow batteries. Royal Society of Chemistry. Available at: [Link]

-

Performance evaluation of aqueous organic redox flow battery using anthraquinone-2,7-disulfonic acid disodium salt and potassium iodide redox couple. ResearchGate. Available at: [Link]

-

Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Royal Society of Chemistry. Available at: [Link]

-

Anthraquinone Functionalized Ionic Liquid Based Disposable Electrochemical Sensor for the Enzyme-Free Detection of Hydrogen Peroxide. ResearchGate. Available at: [Link]

-

Comparison between the calculated redox potentials (blue) and... ResearchGate. Available at: [Link]

-

Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. MDPI. Available at: [Link]

-

High-performance anthraquinone with potentially low cost for aqueous redox flow batteries. Royal Society of Chemistry. Available at: [Link]

-

First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. ACS Journal of Chemical Theory and Computation. Available at: [Link]

-

Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays. National Institutes of Health. Available at: [Link]

-

Imidazolium-Functionalized Anthraquinone for High-Capacity Electrochemical CO2 Capture. ChemRxiv. Available at: [Link]

-

First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. National Institutes of Health. Available at: [Link]

-

Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. MDPI. Available at: [Link]

-

9,10-Anthraquinones Disubstituted with Linear Alkoxy Groups: Spectroscopy, Electrochemistry, and Peculiarities of Their 2D and 3D Supramolecular Organizations. ACS Langmuir. Available at: [Link]

-

Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]

-

Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]

-

Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. Royal Society of Chemistry. Available at: [Link]

-

Quantitative Structure Activity Relationship Study of Naphthoquinone Analogs as Possible DNA Topoisomerase Inhibitors. Der Pharma Chemica. Available at: [Link]

-

Anthraquinone Flow Battery Reactants with Nonhydrolyzable Water-Solubilizing Chains Introduced via a Generic Cross-Coupling Method. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Evaluation of the electron affinity of substituted 9,10-anthraquinones using molecular anion lifetime data. AIP Publishing. Available at: [Link]

-

Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. National Institutes of Health. Available at: [Link]

-

Development of Quantitative Structure Activity Relationship (QSAR) Model for Disinfection Byproduct (DBP) Research: A Review of Methods and Resources. ResearchGate. Available at: [Link]

-

Redox Flow Batteries Towards More Soluble Anthraquinone Derivatives. ResearchGate. Available at: [Link]

-

Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. ACS The Journal of Physical Chemistry C. Available at: [Link]

-

Achieving Accurate Reduction Potential Predictions for Anthraquinones in Water and Aprotic Solvents: Effects of Inter- and Intramolecular H-Bonding and Ion Pairing. ACS The Journal of Physical Chemistry C. Available at: [Link]

-

Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Solubility of 2,3,6,7-Tetramethoxyanthracene-9,10-dione in Common Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realm of scientific research and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility and potential applications. For a molecule like 2,3,6,7-Tetramethoxyanthracene-9,10-dione, a derivative of the well-studied anthraquinone core, understanding its behavior in various solvents is paramount. Anthraquinone derivatives are of significant interest due to their diverse pharmacological properties, including potential as antifungal, antiviral, and anti-inflammatory agents[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this specific compound. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer a template for the systematic presentation of solubility data.

Molecular Structure and its Implications for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[2]. The structure of this compound, with its polycyclic aromatic hydrocarbon backbone and polar functional groups, presents a fascinating case study in solubility.

The core of the molecule is a large, nonpolar anthracene ring system. This aromatic structure contributes to van der Waals forces and π-π stacking interactions, suggesting a preference for nonpolar solvents. However, the presence of four methoxy (-OCH₃) groups and two ketone (C=O) groups introduces polarity. The oxygen atoms in these groups have lone pairs of electrons and can act as hydrogen bond acceptors.

Therefore, a nuanced understanding of the interplay between the nonpolar aromatic core and the polar functional groups is essential for predicting its solubility in a range of common laboratory solvents. While the parent compound, anthraquinone, is poorly soluble in water and ethanol at room temperature, it is soluble in hot organic solvents[3]. The addition of four methoxy groups to the anthraquinone scaffold is expected to modulate its solubility profile.

A Theoretical Framework for Predicting Solubility

To systematically approach the solubility of this compound, we can categorize common laboratory solvents based on their polarity and hydrogen bonding capabilities.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through London dispersion forces. The large, nonpolar anthracene core of the target molecule suggests that it will have some solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess polar bonds but lack acidic protons, preventing them from acting as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The ketone and methoxy groups of this compound can interact with these solvents through dipole-dipole interactions and hydrogen bonding (as acceptors), likely leading to good solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have polar bonds and can act as both hydrogen bond donors and acceptors. While the polar functional groups of the target molecule can interact with these solvents, the large nonpolar core may limit its solubility, particularly in highly polar solvents like water.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features.

Caption: A workflow diagram for predicting the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a crystalline solid in a given solvent. This method is a variation of the shake-flask technique, which is a standard approach in drug discovery and development[4][5].

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

Caption: A step-by-step workflow for the experimental determination of solubility.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set to 25 °C (or another temperature of interest).

-

Allow the solutions to equilibrate for a sufficient period, generally 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles that would lead to an overestimation of solubility.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

These standards will be used to generate a calibration curve for the HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the filtered saturated solutions and the calibration standards by HPLC.

-

The HPLC method should be validated for linearity, accuracy, and precision.

-

-

Data Analysis and Solubility Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated solutions.

-

The determined concentration represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Data Presentation: A Framework for Reporting Solubility

A systematic presentation of the determined solubility data is crucial for clear communication and comparison. The following table provides a template for reporting the solubility of this compound in various solvents.

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Nonpolar | Hexane | 0.1 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | Dichloromethane | 3.1 | ||

| Acetone | 5.1 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | |||

| Polar Protic | Ethanol | 4.3 | ||

| Methanol | 5.1 | |||

| Water | 10.2 |

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. By understanding the interplay of its molecular structure with different solvent properties and by employing a rigorous experimental protocol, researchers can obtain reliable solubility data. This information is not merely academic; it is a critical parameter that will inform decisions in a wide array of applications, from reaction chemistry and purification to formulation development in the pharmaceutical sciences. The methodologies and frameworks presented herein are designed to be a valuable resource for any scientist working with this intriguing class of compounds.

References

-

This compound | C18H16O6 | CID 15557501 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Recent advances in the syntheses of anthracene derivatives - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. BMG LABTECH. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. A document from a university course. Available at: [Link]

-

Anthraquinone | C14H8O2 | CID 6780 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution - FDA. U.S. Food and Drug Administration. Available at: [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI. MDPI. Available at: [Link]

-

Anthraquinone - Wikipedia. Wikipedia. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses - Liberty University. Liberty University. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. A document from a university course. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2,3,6,7-Tetramethoxyanthracene-9,10-dione by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the purification of 2,3,6,7-Tetramethoxyanthracene-9,10-dione via recrystallization. The document provides a deep dive into the theoretical underpinnings of solvent selection, the practical execution of the recrystallization process, and troubleshooting common challenges. The aim is to equip researchers with the necessary knowledge to obtain high-purity material critical for downstream applications in drug development and materials science.

Introduction: The Imperative for Purity

This compound is a polysubstituted anthraquinone, a class of compounds with significant interest in medicinal chemistry and materials science. The biological activity and material properties of such molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous experimental results, altered pharmacological profiles, and compromised device performance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.

The core principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature, followed by the controlled cooling of the solution to induce the formation of pure crystals of the target compound, leaving the impurities dissolved in the supernatant. The selection of an appropriate solvent is paramount to the success of this technique.

The Science of Solvent Selection: A Deliberate Approach

The ideal recrystallization solvent for this compound should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

-

Low Solvating Power at Low Temperatures: The compound should have minimal solubility in the cold solvent to maximize the recovery of pure crystals.

-

Favorable Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high as to pose a risk of "oiling out," where the compound separates as a liquid instead of a solid.

-

Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. This compound, with its four methoxy groups and two ketone functionalities, is a moderately polar molecule. Therefore, solvents of intermediate polarity are likely to be good candidates.

Table 1: Candidate Solvents for Recrystallization of this compound

| Solvent | Rationale | Potential Advantages | Potential Disadvantages |

| Ethanol | Often a good choice for moderately polar aromatic compounds. | Readily available, relatively low toxicity. | May have high solubility even at low temperatures, leading to lower yields. |

| Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. | High volatility, making it easy to remove from crystals. | Low boiling point may not provide a sufficient temperature gradient for some compounds. |

| Toluene | A non-polar aromatic solvent that can be effective for compounds with aromatic character. | Higher boiling point can provide a good temperature differential for solubility. | Higher toxicity and less volatile than other options. |

| Dichloromethane/Heptane (Solvent System) | A polar/non-polar mixture that allows for fine-tuning of solvent polarity. | Offers a high degree of control over the crystallization process. | Requires careful optimization of the solvent ratio. |

| 1,4-Dioxane | A polar aprotic ether that has been shown to form solvates with related structures. | Can sometimes promote the formation of well-defined crystals. | Higher boiling point and potential for peroxide formation. |

Based on the structural similarity to other substituted anthraquinones, a mixed solvent system of a good solvent (one in which the compound is highly soluble) and a poor solvent (one in which the compound is sparingly soluble) is often effective. A promising starting point would be a mixture of a moderately polar solvent like acetone or ethanol with a non-polar solvent like heptane or hexane.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the recrystallization of this compound. It is recommended to first perform small-scale solvent screening tests to identify the optimal solvent or solvent system.

Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent(s) (e.g., Acetone and Heptane)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum source

Recrystallization Workflow

Caption: Recrystallization Workflow Diagram.

Detailed Procedure

-

Solvent Selection (Small-Scale Test):

-

Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.

-

Add the chosen solvent (e.g., acetone) dropwise at room temperature. The compound should be sparingly soluble or insoluble.

-

Gently heat the test tube. The compound should dissolve completely.

-

Allow the solution to cool to room temperature, and then place it in an ice bath. Pure crystals should form. If no crystals form, the solvent is too good. If the compound does not dissolve when hot, the solvent is too poor.

-

If using a solvent system (e.g., acetone/heptane), dissolve the compound in a minimum amount of the "good" solvent (acetone) at its boiling point. Then, add the "poor" solvent (heptane) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool.

-

-

Dissolution of the Crude Product:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar and the chosen recrystallization solvent.

-

Heat the mixture to the boiling point of the solvent with gentle stirring.

-

Add more hot solvent in small portions until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (decolorizing carbon) to the solution.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

-

Removal of Insoluble Impurities (Hot Filtration):

-

If there are insoluble impurities (including the activated charcoal, if used), perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.

-

Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.

-

Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

-

Isolation of Crystals (Vacuum Filtration):

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and swirl the crystalline mixture (slurry) in the Erlenmeyer flask and pour it into the center of the Buchner funnel.

-

Rinse the Erlenmeyer flask with a small amount of the cold solvent to transfer any remaining crystals to the funnel.

-

Wash the collected crystals with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.

-

-

Drying:

-

Allow the crystals to dry on the filter paper by drawing air through them for a period.

-

Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

-

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. | Use a lower-boiling solvent. Ensure slow cooling. Add a small amount of a "poorer" solvent to induce crystallization. |

| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal of the pure compound. |

| Low Recovery | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the time for hot filtration and ensure the apparatus is pre-heated. |

| Colored Crystals | Incomplete removal of colored impurities. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |

Conclusion

The successful purification of this compound by recrystallization is a critical step in ensuring the reliability and reproducibility of subsequent scientific investigations. By carefully selecting a suitable solvent system and meticulously following the outlined protocol, researchers can obtain this valuable compound in high purity. The principles and techniques described in this guide are broadly applicable to the purification of other solid organic compounds, making them an essential part of the modern chemist's toolkit.

References

-

Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15557501, this compound. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Jacquemin, D., Perpète, E. A., & André, J.-M. (2004). Theoretical investigation of substituted anthraquinone dyes. The Journal of Chemical Physics, 121(4), 1737–1743. [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

Application Note: 2,3,6,7-Tetramethoxyanthracene-9,10-dione - A Strategic Precursor for Advanced Organic Synthesis

Introduction: Overcoming Synthetic Hurdles with a Versatile Precursor

The anthracene-9,10-dione, or anthraquinone, framework is a "privileged scaffold" in chemistry. Its planar, aromatic structure is at the core of a vast array of compounds, from vibrant industrial dyes to potent anticancer agents and high-performance organic electronic materials.[1][2][3] However, the synthetic accessibility of specific substitution patterns on the anthracene core varies dramatically. While the 9 and 10 positions are readily functionalized, installing substituents on the terminal rings—specifically in a symmetric 2,3,6,7-pattern—presents a significant synthetic challenge.[4][5]

This application note details the strategic utility of 2,3,6,7-tetramethoxyanthracene-9,10-dione as a cornerstone precursor for accessing these challenging molecular architectures. Its inherent symmetry and the reactivity of its methoxy and quinone functionalities provide a reliable and versatile entry point for developing novel compounds for drug discovery and materials science.

Compound Properties and Strategic Value

This compound is a stable, crystalline solid that serves as an ideal starting material. The four methoxy groups provide high electron density to the aromatic system and offer latent reactivity through O-demethylation. The quinone moiety allows for reductive aromatization to access the full anthracene π-system.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,3,6,7-Tetramethoxyanthraquinone | [6] |

| CAS Number | 5629-55-0 | [6] |

| Molecular Formula | C₁₈H₁₆O₆ | [6] |

| Molecular Weight | 328.3 g/mol | [6] |

| Appearance | Yellow to orange crystalline solid (typical) | - |

Core Synthetic Transformations: A Logic-Driven Overview

The synthetic power of this compound stems from three primary transformations that can be selectively employed. The choice of reaction pathway is dictated by the desired final structure and its intended application.

Protocol 1: Reductive Aromatization of this compound

This protocol uses tin(II) chloride, a classic reagent for the reduction of quinones to hydroquinones, followed by dehydration to the fully aromatic system. The acidic conditions facilitate the process while being mild enough to preserve the methoxy groups. This procedure is adapted from methodologies used for similar anthraquinone systems. [7] Materials:

-

This compound (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in glacial acetic acid (approx. 20 mL per gram of starting material).

-

Add SnCl₂·2H₂O to the suspension.

-

Slowly add concentrated HCl (approx. 5 mL per gram of starting material) to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

-

After completion, cool the mixture to room temperature. A precipitate of the product may form.

-

Pour the reaction mixture slowly into a beaker of ice water (approx. 200 mL).

-

Extract the aqueous mixture with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is no longer acidic.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3,6,7-tetramethoxyanthracene.

-

The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Electrophilic Bromination of 2,3,6,7-Tetramethoxyanthracene

Causality: The four methoxy groups are powerful ortho-, para-directing activators. In the 2,3,6,7-tetramethoxyanthracene system, the 1,4,5, and 8 positions are electronically activated and are the primary sites for electrophilic attack. This protocol uses N-bromosuccinimide (NBS) as a convenient and safer source of electrophilic bromine compared to elemental bromine.

Materials:

-

2,3,6,7-Tetramethoxyanthracene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (4.2 equiv for tetrabromination)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Methanol

Procedure:

-

Dissolve 2,3,6,7-tetramethoxyanthracene in anhydrous DMF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC for the formation of a new, less polar spot.

-

Upon completion, pour the reaction mixture into ice water. The brominated product will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water, followed by cold methanol to remove residual DMF and unreacted NBS.

-

Dry the solid under vacuum to yield the 1,4,5,8-tetrabromo-2,3,6,7-tetramethoxyanthracene product.

Application Note 2: A Gateway to Bioactive Anthraquinone Scaffolds

The anthraquinone core is a well-established pharmacophore in oncology. [2]This workflow details the unmasking of the phenol groups via demethylation, creating a versatile intermediate, 2,3,6,7-tetrahydroxyanthracene-9,10-dione, ready for derivatization in medicinal chemistry programs.

Protocol 3: O-Demethylation to 2,3,6,7-Tetrahydroxyanthracene-9,10-dione

Causality: Boron tribromide (BBr₃) is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The lone pair on the ether oxygen coordinates to the boron atom, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to displace a methyl group. An excess is used to ensure all four methoxy groups are cleaved.

Materials:

-

This compound (1.0 equiv)

-

Boron tribromide (BBr₃), 1.0 M solution in DCM (5.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Deionized Water

Procedure:

-

SAFETY NOTE: BBr₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried.

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the 1.0 M solution of BBr₃ in DCM dropwise via syringe over 30-45 minutes. A dark-colored complex will form.

-

After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (12-16 hours).

-

Quench the reaction by slowly and carefully adding methanol (MeOH) at 0 °C. This will react with excess BBr₃.

-

Add deionized water and stir vigorously for 1 hour. The tetrahydroxy product will precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid sequentially with water and a small amount of cold DCM to remove impurities.

-

Dry the solid under high vacuum. The resulting 2,3,6,7-tetrahydroxyanthracene-9,10-dione is often pure enough for subsequent steps but can be further purified by recrystallization if necessary.

This tetrahydroxy intermediate is now primed for library synthesis. The phenolic hydroxyls can be alkylated or acylated using standard Williamson ether synthesis or esterification conditions to generate a diverse set of molecules for biological screening, targeting structure-activity relationship (SAR) studies for anticancer or other therapeutic properties. [3][8]

Summary

This compound is more than a single chemical; it is a strategic platform. Its robust structure and predictable reactivity empower chemists to bypass the synthetic difficulties associated with the 2,3,6,7-substitution pattern. By leveraging the core transformations of reductive aromatization and O-demethylation, researchers in both materials science and drug discovery can efficiently access a rich variety of complex and valuable anthracene and anthraquinone derivatives.

References

-

Thuéry, P., & Nierlich, M. (2002). 2,3,6,7-Tetrahydroxy-9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene bis(1,4-dioxane) solvate. Acta Crystallographica Section E: Structure Reports Online, 58(2), o209-o210. [Link]

-

Katz, T. J., & Pesti, J. A. (1982). Phenanthrene, 9,10-dimethoxy-. Organic Syntheses, 60, 88. [Link]

-

van der Veen, M. A., & de Groot, F. (2021). Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. ChemRxiv. [Link]

-

Grunwald, M., & Kivala, M. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

-

Coles, S. J., & Horton, P. N. (2012). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(11), o2540. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Grunwald, M., & Kivala, M. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

-

PubChem. (n.d.). 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Asim, S., et al. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 33(6), 4647-4660. [Link]

-

Asim, S., et al. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 33(6), 4647-4660. [Link]

-

Walczak, M. A., & Woźniak, K. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Molecules, 29(3), 708. [Link]

-

Chemistry Stack Exchange. (2016). Electrophilic Aromatic Substitution in Anthracene. Retrieved January 27, 2026, from [Link]

-

Hati, S., et al. (2021). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. Indonesian Journal of Chemistry, 21(1), 169-177. [Link]

-

Reddy, G. S. R., et al. (2018). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. Beilstein Journal of Organic Chemistry, 14, 2459-2466. [Link]

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medicinal Research Reviews, 36(4), 705-748. [Link]

-

Özkinali, S., et al. (2012). Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones. Molecules, 17(9), 10585-10595. [Link]

-

Schmidt, J., et al. (2022). Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry C, 126(15), 6577-6588. [Link]

-

Shaabani, A., et al. (2020). Rediscovering the Double Friedel-Crafts Acylation: An Expedient Entry to Phenanthrene-9,10-diones. ChemistrySelect, 5(1), 251-255. [Link]

-

Shen, C., et al. (2018). Health Functions and Structure-Activity Relationships of Natural Anthraquinones From Plants. Food & Function, 9(12), 6075-6094. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]

- 6. This compound | C18H16O6 | CID 15557501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]